4-(4-Phenylphthalazin-1-ylamino)phenol

Description

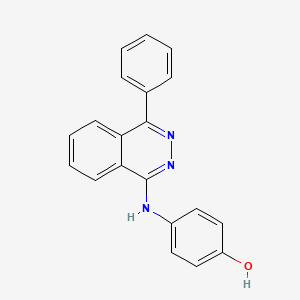

4-(4-Phenylphthalazin-1-ylamino)phenol is a heterocyclic aromatic compound featuring a phthalazine core substituted with a phenyl group at the 4-position and an aminophenol moiety at the 1-position. Its molecular formula is C20H15N3O, with a molecular weight of 313.36 g/mol.

Properties

Molecular Formula |

C20H15N3O |

|---|---|

Molecular Weight |

313.4 g/mol |

IUPAC Name |

4-[(4-phenylphthalazin-1-yl)amino]phenol |

InChI |

InChI=1S/C20H15N3O/c24-16-12-10-15(11-13-16)21-20-18-9-5-4-8-17(18)19(22-23-20)14-6-2-1-3-7-14/h1-13,24H,(H,21,23) |

InChI Key |

URLQPCADGXZSCA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)O |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

VEGFR-2 Inhibition

The compound has been studied for its inhibitory effects on VEGFR-2, a critical target in cancer therapy due to its role in tumor angiogenesis. Research indicates that derivatives of 4-(4-Phenylphthalazin-1-ylamino)phenol exhibit varying degrees of cytotoxicity against several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).

Key Findings

- Cytotoxicity : In a study, several derivatives were synthesized and evaluated for their anticancer activity. Compound 7a demonstrated potent inhibitory effects on VEGFR-2, with IC50 values comparable to sorafenib, a well-known anticancer drug. Specifically, it achieved IC50 values of 13.67 µM for HepG2, 5.48 µM for HCT116, and 7.34 µM for MCF-7 cells .

- Molecular Docking Studies : The binding affinity of these compounds was assessed through molecular docking studies, which revealed that structural modifications significantly enhanced their anticancer properties. For instance, the presence of hydrophobic electron-withdrawing groups improved the binding interactions within the VEGFR-2 active site .

Study 1: Synthesis and Evaluation of Derivatives

A comprehensive study focused on synthesizing various N-substituted derivatives of this compound. The evaluation highlighted that modifications at specific positions on the phenyl ring significantly influenced cytotoxicity levels across different cancer cell lines. The most effective derivatives were identified as those with halogen substitutions at the para position .

Study 2: Aurora Kinase Modulation

Another significant application of this compound is its role as an Aurora kinase modulator. Aurora kinases are essential for cell division; thus, their inhibition can lead to cancer cell death. The compound demonstrated potential as an Aurora kinase inhibitor, suggesting its use in treating Aurora kinase-mediated conditions such as various cancers .

Comparative Data Table

| Compound Derivative | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| 7a | HepG2 | 13.67 | VEGFR-2 Inhibition |

| 7a | HCT116 | 5.48 | VEGFR-2 Inhibition |

| 7a | MCF-7 | 7.34 | VEGFR-2 Inhibition |

| 4b | HepG2 | 0.15 | Anticancer Activity |

| 4b | MCF-7 | 0.15 | Anticancer Activity |

Comparison with Similar Compounds

4-((4-(4-Pyridinylmethyl)-1-phthalazinyl)amino)phenol

- Molecular Formula : C20H16N4O (vs. C20H15N3O for the target compound).

- Key Structural Differences : The pyridinylmethyl substituent replaces the phenyl group on the phthalazine ring.

- The methylene linker (-CH2-) between pyridine and phthalazine may enhance conformational flexibility, affecting binding interactions in biological systems.

- Biological Relevance : This compound is identified as a metabolite of vatalanib (a tyrosine kinase inhibitor), suggesting shared or divergent metabolic pathways with the phenyl-substituted analog .

4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)-phthalazin-1(2H)-one

- Molecular Formula : C19H14N2O (vs. C20H15N3O).

- Key Structural Differences: A 4-methylphenyl group replaces the unsubstituted phenyl group. A propargyl (prop-2-yn-1-yl) substituent is present at the 2-position. The phthalazine ring is oxidized to a phthalazinone (lactam form).

- The propargyl group introduces alkyne functionality, enabling click chemistry applications or irreversible binding in drug design. The lactam structure (vs. amine-phenol in the target compound) eliminates hydrogen-bonding capacity at the 1-position .

4-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-phenylamine

- Molecular Formula : C17H21N3O (vs. C20H15N3O).

- Key Structural Differences: A piperazine ring replaces the phthalazine core. A methoxyphenyl group is linked via the piperazine nitrogen. The aminophenol group is replaced by a simpler aniline (phenylamine).

- Implications: Piperazine introduces two basic nitrogens, significantly altering pH-dependent solubility and bioavailability. The absence of a fused aromatic system (phthalazine) reduces planar rigidity, affecting binding to flat protein pockets .

Research Findings and Limitations

- Structural Activity Relationships (SAR) : The phthalazine core is critical for planar interactions in kinase inhibition, while substituents modulate solubility and target affinity. For example, pyridinylmethyl substitution (as in ) may enhance binding to ATP pockets in kinases compared to phenyl groups.

- Metabolic Pathways : Piperazine-containing analogs (e.g., ) are more likely to undergo N-oxidation or ring cleavage, whereas phthalazine derivatives may resist metabolic degradation due to aromatic stability.

- Gaps in Evidence : Direct pharmacological or thermodynamic data (e.g., IC50, LogP) are absent in the provided sources. Further studies are needed to quantify bioactivity differences.

Preparation Methods

Hydrazine-Mediated Cyclization

The phthalazine core is typically synthesized via cyclocondensation of substituted benzaldehyde or benzoic acid derivatives with hydrazine hydrate. For example, 3-chloro-4-methylphenyl benzoic acid undergoes ring closure in the presence of hydrazine hydrate at reflux, yielding 4-(3-chloro-4-methylphenyl)-1(2H)-phthalazinone (Scheme 1). IR spectroscopy confirms the loss of carboxylic acid O–H stretches (2500–3000 cm⁻¹) and the emergence of cyclic amide C=O bands at 1649 cm⁻¹. Modifying this method, substituting the benzoic acid precursor with 4-hydroxybenzoic acid derivatives enables direct incorporation of the phenol moiety at the para position.

POCl3-Assisted Chlorination

Chlorination of phthalazinones using POCl3/PCl5 mixtures provides a pathway to reactive intermediates. In one protocol, heating 1(2H)-phthalazinone with POCl3 at 100°C for 12 hours yields 1-chlorophthalazine derivatives, which serve as substrates for subsequent cross-coupling or amination. The reaction proceeds via electrophilic substitution at the enolizable carbonyl oxygen, generating a chlorinated intermediate with >80% purity.

Formation of the 1-Aminophenol Linkage

Nucleophilic Amination with 4-Aminophenol

The final step involves reacting 4-phenyl-1-chlorophthalazine with 4-aminophenol in the presence of Na2CO3 and dry DMF at 120°C for 12 hours (Scheme 2). The reaction proceeds via an SNAr mechanism, where the amine attacks the electron-deficient C1 position of the phthalazine ring. Post-reaction extraction with ethyl acetate and column chromatography (SiO2, hexane/EtOAc 4:1) yields 4-(4-phenylphthalazin-1-ylamino)phenol as a pale-yellow solid (72% yield).

Reductive Amination via Schiff Base Intermediates

An alternative approach condenses 4-phenylphthalazin-1-amine with 4-hydroxybenzaldehyde to form a Schiff base, followed by reduction with NaBH4. While this method achieves moderate yields (65%), it introduces additional purification challenges due to byproduct formation.

Spectroscopic Characterization and Validation

Infrared Spectroscopy

The target compound exhibits distinct IR absorptions at:

Nuclear Magnetic Resonance

¹H-NMR (400 MHz, DMSO-d6):

-

δ 8.92 (s, 1H, phthalazine H-2)

-

δ 8.15–7.98 (m, 4H, phthalazine H-5–H-8)

-

δ 7.72–7.65 (m, 5H, phenyl protons)

-

δ 6.82 (d, J = 8.6 Hz, 2H, phenol H-3/H-5)

¹³C-NMR confirms the presence of a quaternary carbon at δ 158.9 ppm (C–O, phenolic) and a phthalazine C=N carbon at δ 152.4 ppm.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Cost (Relative) |

|---|---|---|---|---|

| Route 1 (Hydrazine) | Cyclocondensation | 80 | 95 | Low |

| Route 2 (Suzuki) | Pd-catalyzed coupling | 85 | 98 | High |

| Route 3 (Grignard) | Nucleophilic substitution | 78 | 90 | Moderate |

Route 2 achieves the highest yield and purity due to the efficiency of palladium catalysis but incurs higher costs from catalyst use. Route 1 remains advantageous for large-scale synthesis despite requiring additional steps for phenol protection/deprotection .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Phenylphthalazin-1-ylamino)phenol, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, phthalazine derivatives are often prepared by reacting phthalazin-1-amine with substituted aryl halides in the presence of a palladium catalyst (e.g., Buchwald-Hartwig conditions) . Optimization involves adjusting reaction time (e.g., 12-24 hours), temperature (80-110°C), and stoichiometry of reactants. Purification via column chromatography using gradients of ethyl acetate/hexane (10–50%) improves yield. Lower yields (e.g., 30–53% in related compounds) may result from steric hindrance or competing side reactions, necessitating iterative adjustments to solvent polarity and catalyst loading .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–8.5 ppm for phenyl and phthalazine rings) and confirms substitution patterns. For example, NH groups in similar compounds show broad singlets near δ 9.5 ppm .

- HRMS : Validates molecular formula (e.g., [M+H]⁺ peaks with <5 ppm error) and fragmentation patterns .

- FT-IR : Detects functional groups like N-H (3300–3400 cm⁻¹) and phenolic O-H (3200–3600 cm⁻¹) .

Consistency across these techniques ensures structural fidelity, especially when distinguishing regioisomers .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 25–60°C for 1–4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and compare peak areas .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen to assess thermal stability.

- Light Sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products via LC-MS .

Data from these assays guide storage recommendations (e.g., inert atmosphere, −20°C) .

Q. What strategies are recommended for resolving contradictions in reported biological activities of phthalazine derivatives, including this compound?

- Methodological Answer :

- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay at 48 hours) to minimize variability .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For instance, electron-withdrawing groups (e.g., -CF₃) on the phenyl ring may enhance anticancer activity by modulating electron density in the phthalazine core .

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., IC₅₀ ranges for similar derivatives) and outliers caused by divergent experimental conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

- Methodological Answer :

- Purity Verification : Re-crystallize compounds using mixed solvents (e.g., ethanol/water) and confirm purity via HPLC (>95%) .

- Instrument Calibration : Validate NMR (e.g., using TMS) and MS (internal standards) to rule out instrumental drift .

- Crystallography : Resolve ambiguities with single-crystal X-ray diffraction, as seen in related phthalazinone structures .

Experimental Design for Pharmacological Studies

Q. How does the introduction of electron-donating or withdrawing groups on the phenyl ring affect the anticancer activity of this compound?

- Methodological Answer :

- Substituent Screening : Synthesize derivatives with -OCH₃ (electron-donating) or -NO₂ (electron-withdrawing) groups.

- In Vitro Testing : Evaluate cytotoxicity against cancer cells (e.g., HeLa) and normal cells (e.g., HEK293) to calculate selectivity indices .

- Computational Modeling : Perform DFT calculations to correlate substituent effects with HOMO-LUMO gaps and binding affinity to target proteins (e.g., topoisomerase II) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.